molecular formula C13H18ClFN2 B15200144 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine

Cat. No.: B15200144
M. Wt: 256.74 g/mol
InChI Key: SLIQKTYUEQXFHF-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClFN2

Molecular Weight

256.74 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C13H18ClFN2/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15/h2-4,10,16H,5-9H2,1H3

InChI Key

SLIQKTYUEQXFHF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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